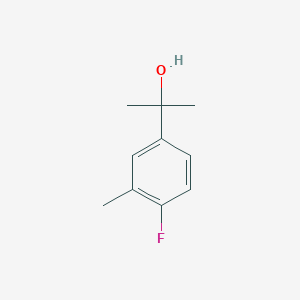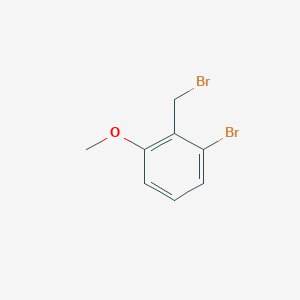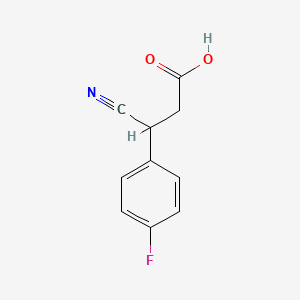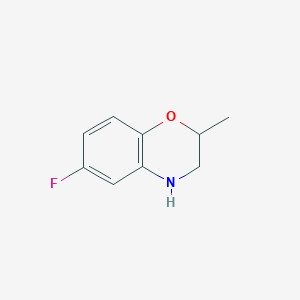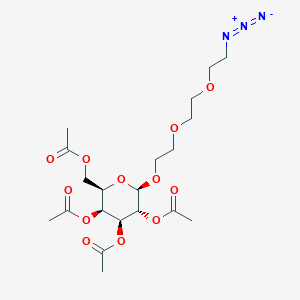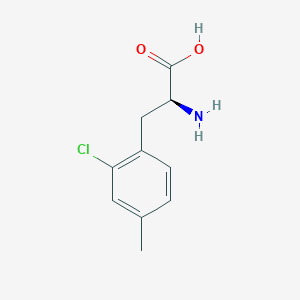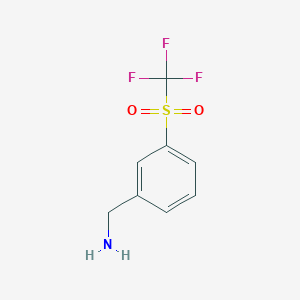![molecular formula C8H10BFO3 B3039762 [3-Fluoro-4-(methoxymethyl)phenyl]boronic acid CAS No. 1313738-12-3](/img/structure/B3039762.png)
[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid
説明
“[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid” is a chemical compound with the linear formula FC6H3(OCH3)B(OH)2 . It has a molecular weight of 169.95 . It is also known by other names such as 3-Fluoro-4-methoxybenzeneboronic acid, 3-Fluoro-4-methyloxyphenylboronic acid, and 4-Methoxy-3-fluorophenylboronic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula FC6H3(OCH3)B(OH)2 . This indicates that the compound contains a boronic acid group (B(OH)2) attached to a phenyl ring, which also carries a fluoro (F) and a methoxymethyl (OCH3) substituent .Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in various types of chemical reactions. They are particularly known for their role in the Suzuki coupling, a type of palladium-catalyzed cross coupling reaction . They can also participate in other reactions such as arylation reactions .Physical And Chemical Properties Analysis
“this compound” is a powder with an assay of ≥95% . Its melting point is between 206-211 °C .科学的研究の応用
Fluorescence Quenching
- Boronic acid derivatives, including [3-Fluoro-4-(methoxymethyl)phenyl]boronic acid, are studied for their fluorescence quenching properties. This research explores the fluorescence quenching of boronic acid derivatives by aniline in alcohol environments, leading to insights into the conformational changes of solutes due to intermolecular and intramolecular hydrogen bonding (Geethanjali et al., 2015).
Binding Interactions with Sugars
- The binding interaction of similar boronic acid compounds with sugars like dextrose, arabinose, and lactose is investigated, highlighting how structural changes in sugars affect binding affinity. This application is significant in understanding the interactions between boronic acids and sugars in biological and chemical systems (Bhavya et al., 2016).
Catalytic Applications in Synthesis
- Derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, including the 3-fluoro variant, are used as catalysts for direct amide formation between carboxylic acids and amines. This showcases the potential use of this compound in facilitating chemical reactions in organic synthesis (Arnold et al., 2008).
Optical Modulation and Sensor Development
- Phenyl boronic acids, such as this compound, can be used to modulate the optical properties of carbon nanotubes and other nanomaterials. This application is critical for developing sensors and other devices that rely on optical properties for functionality (Mu et al., 2012).
Sugar Reduction in Food Matrices
- The compound's potential for specific reduction of fructose in food matrices, such as fruit juice, using boronic acids is explored. This application is essential for food processing and modification, demonstrating the compound's versatility beyond traditional chemical synthesis (Pietsch & Richter, 2016).
作用機序
Target of Action
The primary target of [3-Fluoro-4-(methoxymethyl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, the compound’s bioavailability might be influenced by its stability in aqueous environments .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the formation of new carbon–carbon bonds through the SM coupling reaction . This reaction is a key step in the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a metal catalyst (like palladium) and the reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign, making it suitable for use under a variety of SM coupling conditions .
特性
IUPAC Name |
[3-fluoro-4-(methoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-13-5-6-2-3-7(9(11)12)4-8(6)10/h2-4,11-12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLUSKRGWJLDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)COC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3039682.png)

